6-Amino-1-methyl-2-oxoindoline
Overview
Description
6-Amino-1-methyl-2-oxoindoline, also known as AMOI, is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 . It is a light yellow solid and has gained interest among researchers due to its potential biological properties and applications.
Molecular Structure Analysis
The IUPAC name for 6-Amino-1-methyl-2-oxoindoline is 6-amino-1-methyl-1,3-dihydro-2H-indol-2-one . The InChI code is 1S/C9H10N2O/c1-11-8-5-7(10)3-2-6(8)4-9(11)12/h2-5,12H,10H2,1H3 .Physical And Chemical Properties Analysis
6-Amino-1-methyl-2-oxoindoline is a light yellow solid . and should be stored at room temperature . The compound is stable under normal conditions .Scientific Research Applications
Alzheimer’s Disease Treatment
6-Amino-1-methyl-2-oxoindoline: derivatives have been designed as acetylcholine esterase (AChE) inhibitors, based on the structural feature of donepezil, a known AChE inhibitor used clinically to treat Alzheimer’s disease (AD) . These compounds aim to address the decrease in the neurotransmitter acetylcholine, which is a significant factor in the progression of AD.
Anticancer Activity
Several derivatives of 6-Amino-1-methyl-2-oxoindoline have shown strong cytotoxicity against human cancer cell lines, including colon, prostate, and lung cancers . For instance, certain compounds exhibited IC50 values in the range of 0.65–7.17 µM, indicating their potential as anticancer agents .
Antiviral Agents
Indole derivatives, including those related to 6-Amino-1-methyl-2-oxoindoline , have been reported to possess antiviral activities. Specific compounds have shown inhibitory activity against influenza A and other viruses, highlighting their potential as antiviral agents .
Apoptosis Induction in Cancer Cells
6-Amino-1-methyl-2-oxoindoline: -based compounds have been evaluated for their ability to induce apoptosis in cancer cells. These compounds have been found to accumulate cells in the S phase of the cell cycle and substantially induce late cellular apoptosis, which is a desirable effect in cancer treatment .
Procaspase-3 Activation
Novel derivatives of 6-Amino-1-methyl-2-oxoindoline have been synthesized to activate procaspase-3, an enzyme that plays a crucial role in apoptosis. Some compounds showed cytotoxicity equal or superior to the positive control PAC-1, the first procaspase-3 activating compound .
Radical Scavenging Activity
In the search for bioactive molecules, 6-Amino-1-methyl-2-oxoindoline derivatives have been assessed for their radical scavenging activity. Although most compounds showed only weak activity, this application is still noteworthy in the context of antioxidant research .
Biological Potential of Indole Derivatives
The indole scaffold, which includes 6-Amino-1-methyl-2-oxoindoline , is found in many bioactive compounds. These derivatives have a wide range of biological activities, such as anti-inflammatory, antimicrobial, antitubercular, antidiabetic, and antimalarial activities, making them a rich area for further research and development .
Drug Synthesis and Design
The indole nucleus, part of the 6-Amino-1-methyl-2-oxoindoline structure, is a key component in the synthesis of various drugs. Its incorporation into medicinal compounds has led to the development of drugs with a broad spectrum of biological activities .
Mechanism of Action
Target of Action
6-Amino-1-methyl-2-oxoindoline, also known as 6-Amino-1-methylindolin-2-one, is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 6-Amino-1-methyl-2-oxoindoline may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to play a significant role in cell biology . They are involved in various biological activities, suggesting that they may affect multiple biochemical pathways. For instance, some indole derivatives have shown inhibitory activity against influenza A , suggesting that they may affect the viral replication pathway.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that 6-Amino-1-methyl-2-oxoindoline may have diverse molecular and cellular effects.
Safety and Hazards
6-Amino-1-methyl-2-oxoindoline may be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing dust/fumes/gas/mist/vapours/spray, and to use personal protective equipment .
properties
IUPAC Name |
6-amino-1-methyl-3H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWBZPQIYOHKEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680578 | |
Record name | 6-Amino-1-methyl-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
813424-16-7 | |
Record name | 6-Amino-1-methyl-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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